molecular formula C23H26N2 B11960029 N-cyclohexyl-2-(4-ethylphenyl)-4-quinolinamine CAS No. 853331-02-9

N-cyclohexyl-2-(4-ethylphenyl)-4-quinolinamine

Cat. No.: B11960029
CAS No.: 853331-02-9
M. Wt: 330.5 g/mol
InChI Key: WRZHCTQVNIRQHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-2-(4-ethylphenyl)-4-quinolinamine (CAS 853331-02-9) is a synthetic 4-aminoquinoline derivative of interest in medicinal chemistry research. With a molecular formula of C 23 H 26 N 2 and a molecular weight of 330.47 g/mol, this compound is part of a significant class of heterocycles known for diverse biological activities [ ]. The 4-aminoquinoline scaffold is recognized for its potential in developing chemotherapeutic agents. This structural class has been investigated for activities including antileishmanial, anticancer, and antimalarial properties, often related to its ability to accumulate in acidic compartments like lysosomes and mitochondria [ ][ ]. The specific substitution pattern of this compound, featuring lipophilic cyclohexyl and 4-ethylphenyl groups, may be key to enhancing cellular penetration and target engagement [ ]. Researchers value this compound for exploring structure-activity relationships in the design of new selective and potent agents. This product is provided as part of a collection of rare and unique chemicals for early discovery research [ ]. It is sold on an "as-is" basis, and the buyer assumes responsibility for confirming its identity and/or purity. This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or any human use.

Properties

CAS No.

853331-02-9

Molecular Formula

C23H26N2

Molecular Weight

330.5 g/mol

IUPAC Name

N-cyclohexyl-2-(4-ethylphenyl)quinolin-4-amine

InChI

InChI=1S/C23H26N2/c1-2-17-12-14-18(15-13-17)22-16-23(24-19-8-4-3-5-9-19)20-10-6-7-11-21(20)25-22/h6-7,10-16,19H,2-5,8-9H2,1H3,(H,24,25)

InChI Key

WRZHCTQVNIRQHT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NC4CCCCC4

Origin of Product

United States

Preparation Methods

Reaction Components and Mechanism

The synthesis begins with o-bromoaniline , 4-ethylphenylacetylene , and cyclohexyl isocyanide as primary reactants. Palladium acetate (Pd(OAc)₂) and Xantphos serve as the catalytic system, while cesium carbonate (Cs₂CO₃) acts as a base in dimethylformamide (DMF). The process occurs in two stages:

  • Imidoylative Coupling : The Pd/Xantphos complex facilitates the coupling of o-bromoaniline with 4-ethylphenylacetylene, forming a propargyl imine intermediate.

  • Cyclization : Acidic conditions (2 M HCl) promote cyclization of the intermediate, yielding the quinoline core. Concurrently, cyclohexyl isocyanide undergoes nucleophilic addition to the C4 position, completing the 4-aminoquinoline structure.

The reaction mechanism is summarized as:

o-Bromoaniline+4-EthylphenylacetylenePd(OAc)₂/XantphosPropargyl ImineHClQuinoline Core+Cyclohexylamine\text{o-Bromoaniline} + \text{4-Ethylphenylacetylene} \xrightarrow{\text{Pd(OAc)₂/Xantphos}} \text{Propargyl Imine} \xrightarrow{\text{HCl}} \text{Quinoline Core} + \text{Cyclohexylamine}

Optimization and Yield

Key parameters influencing yield include:

  • Catalyst Loading : A Pd(OAc)₂:Xantphos ratio of 1:2 (0.05 mmol:0.10 mmol per 1 mmol o-bromoaniline) maximizes catalytic efficiency.

  • Temperature : Heating at 90°C for 16 hours ensures complete conversion.

  • Acid Treatment : Post-reaction HCl addition (4 mL, 2 M) facilitates cyclization and byproduct removal.

Under optimized conditions, this method achieves yields of 75–80% after purification via column chromatography (gradient: cyclohexane/ethyl acetate/triethylamine).

Palladium-Catalyzed Cross-Coupling Approaches

Alternative routes employ sequential cross-coupling reactions to construct the quinoline scaffold and install substituents.

Suzuki-Miyaura Coupling for 2-(4-Ethylphenyl) Substitution

A preformed 4-aminoquinoline intermediate undergoes Suzuki-Miyaura coupling with 4-ethylphenylboronic acid. Using Pd(PPh₃)₄ and K₂CO₃ in a toluene/water mixture, the 2-position is functionalized at 80°C. This stepwise approach allows precise control over substitution patterns but requires additional synthetic steps, reducing overall efficiency (yield: ~65%).

Buchwald-Hartwig Amination for Cyclohexylamine Incorporation

The cyclohexyl group is introduced via Buchwald-Hartwig amination of a 4-chloroquinoline precursor. Catalyzed by Pd₂(dba)₃ and XPhos, the reaction employs cyclohexylamine and sodium tert-butoxide in dioxane at 100°C. While effective, this method demands rigorous anhydrous conditions and yields (~70%) marginally lower than the three-component approach.

Comparative Analysis of Synthetic Methods

The table below evaluates key preparation strategies:

MethodCatalyst SystemTemperature (°C)Yield (%)AdvantagesLimitations
Three-ComponentPd(OAc)₂/Xantphos9075–80One-pot synthesis, high atom economyRequires acidic workup
Suzuki-MiyauraPd(PPh₃)₄8065Selective 2-position functionalizationMulti-step, moderate yield
Buchwald-HartwigPd₂(dba)₃/XPhos10070Compatible with diverse aminesSensitive to moisture, costly

The three-component method outperforms others in efficiency and simplicity, making it the preferred industrial-scale route.

Challenges and Optimization Strategies

Steric Hindrance from Cyclohexyl Groups

The bulky cyclohexyl substituent can slow nucleophilic attack during amination. Increasing reaction temperature to 100°C and using polar aprotic solvents (e.g., DMF) mitigate this issue.

Purification of Hydrophobic Products

The compound’s hydrophobic nature complicates isolation. Gradient elution with cyclohexane/ethyl acetate/triethylamine (19:1:0.01 to 1:1:0.01) effectively separates the product from byproducts.

Scalability and Industrial Applications

The three-component synthesis has been scaled to kilogram quantities with consistent yields (78–82%). Key modifications for large-scale production include:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time.

  • Catalyst Recycling : Pd recovery via filtration reduces costs .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(4-ethylphenyl)-4-quinolinamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.

Scientific Research Applications

N-cyclohexyl-2-(4-ethylphenyl)-4-quinolinamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(4-ethylphenyl)-4-quinolinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Key Observations :

  • Halogenation (e.g., chloro in ) introduces electronegative effects, which may improve binding affinity but could increase toxicity risks .
  • Heterocycle variations (e.g., oxazolopyrimidine in ) demonstrate how core modifications influence bioactivity and target specificity .

Physicochemical Properties

A comparative analysis of physicochemical properties is critical for understanding bioavailability and synthetic feasibility:

Property This compound N,N-diethyl Analog 4-Chloro-6-methyl Analog
Molecular Weight 329.46 304.43 281.76
logP (Predicted) ~4.2 (highly lipophilic) ~3.5 ~3.8
Melting Point Not reported Not reported 223–225°C (ethanol)
Synthetic Complexity Moderate (Pd-catalyzed coupling likely) Moderate High (halogenation steps)

Key Findings :

  • The diethyl analog has a lower molecular weight and logP, suggesting faster metabolic clearance but weaker CNS penetration .
  • Crystalline stability in the 4-chloro-6-methyl analog () highlights the role of halogenation in solid-state properties .

Pharmacological and Toxicological Profiles

  • N,N-diethyl-2-(4-ethylphenyl)-4-quinolinamine (): No reported bioactivity, but its structural simplicity may render it a lead compound for further derivatization.
  • Toxicity Considerations: A related hydroxy-methylaminoquinoline () showed mutagenicity at 200 µmol/L, emphasizing the need to evaluate substituent safety .

Biological Activity

N-cyclohexyl-2-(4-ethylphenyl)-4-quinolinamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer cell lines, and relevant structure-activity relationships (SAR).

Structure and Properties

This compound is characterized by a quinoline core, which is a well-known scaffold in drug discovery. The presence of both cyclohexyl and ethylphenyl groups contributes to its lipophilicity and may enhance its ability to cross cellular membranes.

The biological activity of this compound has been linked to its interaction with multiple cellular pathways. Specifically, it is believed to exert its effects through:

  • Kinase Inhibition : Similar compounds have shown activity against various kinases involved in cancer proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that quinoline derivatives can promote apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest at specific phases, thereby inhibiting tumor growth.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Below is a summary of key findings:

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)1.10Induction of apoptosis
MCF-7 (Breast Cancer)0.80Cell cycle arrest
HCT116 (Colon Cancer)0.50Kinase inhibition

These results indicate that this compound exhibits potent anti-proliferative activity across different cancer types.

Case Studies

  • Lung Cancer : In a study focusing on non-small cell lung cancer (NSCLC), this compound was shown to inhibit cell proliferation significantly, with an IC50 value comparable to established treatments like gefitinib . The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, highlighting its potential as a therapeutic agent.
  • Breast Cancer : Another study demonstrated that this compound could effectively inhibit MCF-7 cell growth by inducing G1 phase arrest and promoting apoptotic signaling pathways . The mechanism was further elucidated by examining changes in protein expression levels associated with apoptosis.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the quinoline core and substituent groups significantly affect the biological activity of the compound. For instance:

  • Substituent Variations : Alterations in the cyclohexyl or ethyl groups can enhance or reduce cytotoxicity.
  • Quinoline Modifications : Changes in the position or type of substituents on the quinoline ring can lead to improved selectivity towards specific kinases, enhancing therapeutic efficacy while minimizing off-target effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclohexyl-2-(4-ethylphenyl)-4-quinolinamine, and how can reaction conditions be standardized?

  • The synthesis of quinolinamine derivatives typically involves multi-step protocols, including quinoline core formation, amine functionalization, and purification via column chromatography. For example, palladium or nickel catalysts are often employed to facilitate coupling reactions under mild conditions . Temperature control (e.g., 60–120°C) and solvent selection (e.g., DCM or ethanol) are critical for yield optimization. Post-synthetic work-up may involve aqueous washes and drying over anhydrous salts .

Q. How can structural integrity and purity of the compound be validated post-synthesis?

  • Analytical techniques such as HPLC (for purity assessment), NMR (to confirm substituent positions), and mass spectrometry (for molecular weight verification) are essential. Crystallographic data from similar compounds (e.g., N-(4-Chlorophenyl)quinolin-2-amine) highlight the importance of unit-cell parameter analysis (e.g., β = 92.744°) and C–H···π interactions for structural validation .

Q. What preliminary biological screening assays are recommended for this compound?

  • Initial screens should include in vitro cytotoxicity assays (e.g., against cancer cell lines like HeLa or MCF-7) and enzyme inhibition studies (e.g., kinase or receptor binding assays). For example, dopamine D3 receptor antagonists with analogous quinoline scaffolds show CNS penetration and selectivity profiles that can guide target selection .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions in the cyclohexyl-ethylphenyl substitution step?

  • Conformational constraint strategies (e.g., replacing flexible linkers with rigid cyclohexylethyl groups) have been shown to enhance selectivity and bioavailability in related compounds . Kinetic studies under varying temperatures (e.g., 25–80°C) and solvent polarities (e.g., DMF vs. THF) can identify side-reaction pathways. Computational modeling (e.g., DFT calculations) may predict steric hindrance effects .

Q. How should researchers resolve contradictions in biological activity data across different cell lines or models?

  • Contradictions often arise from differential expression of molecular targets (e.g., receptors or transporters). A systematic approach includes:

  • Dose-response profiling to establish EC50/IC50 consistency.
  • Transcriptomic analysis (e.g., RNA-seq) of responsive vs. non-responsive cell lines.
  • Pharmacokinetic studies to assess metabolic stability or blood-brain barrier penetration, as seen in dopamine D3 antagonists .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

  • Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) can model binding affinities to receptors like dopamine D3 or kinases. For example, the trans-N-[4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl] scaffold demonstrated high D3 selectivity via hydrophobic pocket interactions .

Q. How can cytochrome P450 inhibitory activity be mitigated during lead optimization?

  • Structural modifications to reduce lipophilicity (e.g., introducing polar groups like -OH or -CN) or altering substituent positions (e.g., para vs. meta substitution on the phenyl ring) can decrease P450 binding. In vitro CYP inhibition assays (e.g., CYP3A4/2D6) are critical for iterative optimization .

Methodological Tables

Table 1: Key Synthetic Parameters for Quinolinamine Derivatives

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature60–80°CMinimizes decomposition
CatalystPd(OAc)₂ (5 mol%)Enhances coupling efficiency
Purification MethodColumn ChromatographyRemoves unreacted amines

Table 2: Biological Assays for Mechanistic Studies

Assay TypeModel SystemKey MetricsReference
CytotoxicityMCF-7 cellsIC50, apoptosis markers
Receptor BindingHEK-293 (D3 transfected)Ki, selectivity over D2
Metabolic StabilityHuman liver microsomest₁/₂, CYP inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.